2-Chloro-4-methylphenylhydrazine hydrochloride
Overview
Description
2-Chloro-4-methylphenylhydrazine hydrochloride is a chemical compound with the molecular formula C₇H₁₀Cl₂N₂. It is commonly used in various chemical reactions and has significant applications in scientific research. This compound is known for its reactivity and is often utilized in the synthesis of other chemical compounds.
Preparation Methods
2-Chloro-4-methylphenylhydrazine hydrochloride can be synthesized through the reaction of 2-chloro-4-methylphenylhydrazine with hydrochloric acid. The reaction typically involves mixing the hydrazine derivative with hydrochloric acid under controlled conditions to form the hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring purity and consistency of the final product.
Chemical Reactions Analysis
2-Chloro-4-methylphenylhydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azobenzenes or other oxidized derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in substitution reactions where the chlorine atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-4-methylphenylhydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-4-methylphenylhydrazine hydrochloride involves its reactivity with various molecular targets. It can interact with enzymes and other proteins, leading to modifications in their activity. The compound’s effects are mediated through pathways involving oxidation, reduction, and substitution reactions, which alter the chemical structure and function of the target molecules .
Comparison with Similar Compounds
2-Chloro-4-methylphenylhydrazine hydrochloride can be compared with other similar compounds such as:
2-Chloro-4-methylphenylhydrazine: The non-hydrochloride form, which has similar reactivity but different solubility and stability properties.
4-Methylphenylhydrazine hydrochloride: Lacks the chlorine atom, leading to different reactivity and applications.
2-Chlorophenylhydrazine hydrochloride: Lacks the methyl group, affecting its chemical behavior and uses.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications in various fields.
Properties
IUPAC Name |
(2-chloro-4-methylphenyl)hydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.ClH/c1-5-2-3-7(10-9)6(8)4-5;/h2-4,10H,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSUBZJLENMKRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NN)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
227958-97-6 | |
Record name | Hydrazine, (2-chloro-4-methylphenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=227958-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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